Cyanocobalamin-d-carboxylic acid
Overview
Description
Cyanocobalamin-d-carboxylic acid is a derivative of cyanocobalamin, commonly known as vitamin B12. This compound is characterized by its complex structure, which includes a corrin ring with a cobalt ion at its center. The presence of the carboxylic acid group adds to its chemical versatility, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyanocobalamin-d-carboxylic acid involves multiple steps, starting from the basic structure of cyanocobalamin. One common method includes the reaction of cyanocobalamin with specific reagents to introduce the carboxylic acid group. This process often involves the use of chromate and sulfuric acid in acetone at room temperature .
Industrial Production Methods
Industrial production of this compound typically follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
Cyanocobalamin-d-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the cobalt ion’s oxidation state within the corrin ring.
Substitution: The carboxylic acid group can participate in substitution reactions, leading to the formation of esters and amides.
Common Reagents and Conditions
Oxidation: Chromate and sulfuric acid are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) is often employed for reduction reactions.
Substitution: Reagents like alcohols and amines are used under acidic or basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of cyanocobalamin, such as esters, amides, and lactones .
Scientific Research Applications
Cyanocobalamin-d-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of corrin ring systems and cobalt coordination chemistry.
Biology: The compound is investigated for its role in enzymatic reactions and metabolic pathways involving vitamin B12.
Medicine: Research focuses on its potential therapeutic applications, including its use in vitamin B12 deficiency treatments and as a diagnostic tool.
Industry: It is utilized in the development of supplements and fortified foods, as well as in the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of cyanocobalamin-d-carboxylic acid involves its role as a cofactor in enzymatic reactions. It primarily targets enzymes such as methionine synthase and L-methylmalonyl-CoA mutase. These enzymes are crucial for DNA synthesis and cellular energy production. The cobalt ion in the corrin ring plays a central role in facilitating these biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Hydroxocobalamin: Another form of vitamin B12, used in similar therapeutic applications.
Methylcobalamin: A coenzyme form of vitamin B12, involved in methylation reactions.
Adenosylcobalamin: Another coenzyme form, essential for the metabolism of certain amino acids and fatty acids.
Uniqueness
This structural modification allows for a broader range of chemical reactions and interactions compared to other forms of vitamin B12 .
Properties
IUPAC Name |
cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,17-bis(3-amino-3-oxopropyl)-12-(2-carboxyethyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;cyanide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H89N12O15P.CN.Co/c1-29-20-39-40(21-30(29)2)74(28-69-39)57-52(84)53(41(27-75)87-57)89-90(85,86)88-31(3)26-68-48(81)18-19-59(8)37(22-45(65)78)56-62(11)61(10,25-47(67)80)36(13-16-44(64)77)51(73-62)33(5)55-60(9,24-46(66)79)34(14-17-49(82)83)38(70-55)23-42-58(6,7)35(12-15-43(63)76)50(71-42)32(4)54(59)72-56;1-2;/h20-21,23,28,31,34-37,41,52-53,56-57,75,84H,12-19,22,24-27H2,1-11H3,(H14,63,64,65,66,67,68,70,71,72,73,76,77,78,79,80,81,82,83,85,86);;/q;-1;+3/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPEYQLSBYFCWKI-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)O)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC\4(C(C5C6(C(C(C(=N6)/C(=C\7/C(C(C(=N7)/C=C\8/C(C(C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)O)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H87CoN13O15P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1356.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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